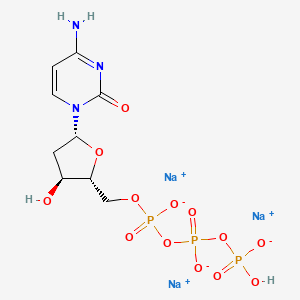

2'-Deoxycytidine-5'-triphosphate trisodium salt

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of 2’-Deoxycytidine-5’-triphosphate trisodium salt, also known as dCTP, is DNA polymerase . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks .

Mode of Action

dCTP interacts with DNA polymerase to facilitate the synthesis of DNA . It is incorporated into the growing DNA strand during replication, where it pairs with guanine on the template strand .

Biochemical Pathways

dCTP plays a crucial role in the DNA synthesis pathway . It is synthesized either by the de novo pathway or from the multiple phosphorylation steps of cytidine . It can be deaminated to deoxyuridine monophosphate (dUMP), which is convertible to deoxythymidine triphosphate (dTTP) .

Pharmacokinetics

As a nucleotide analog, it is expected to be taken up by cells and incorporated into the dna during replication . The bioavailability of dCTP would largely depend on its ability to cross cell membranes and resist degradation by nucleases .

Result of Action

The incorporation of dCTP into the DNA strand helps ensure the accurate replication of the genetic material . This is essential for cell division and the maintenance of genetic stability .

Action Environment

The action of dCTP is influenced by various environmental factors. For instance, the pH and ionic strength of the cellular environment can affect the efficiency of DNA polymerase and, consequently, the incorporation of dCTP into the DNA . Additionally, the presence of competing nucleotides and the overall cellular nucleotide pool can also influence the action of dCTP .

Análisis Bioquímico

Biochemical Properties

2’-Deoxycytidine-5’-triphosphate trisodium salt plays a crucial role in biochemical reactions. It is utilized by cells for DNA polymerase catalyzed synthesis of DNA . This compound interacts with various enzymes and proteins, including DNA polymerase and reverse transcriptases . The nature of these interactions is primarily through binding, where the compound serves as a substrate for these enzymes .

Cellular Effects

The effects of 2’-Deoxycytidine-5’-triphosphate trisodium salt on cells are profound. It influences cell function by participating in DNA synthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, an inverse correlation between sensitivity and cellular 2’-Deoxycytidine-5’-triphosphate trisodium salt content has been observed, suggesting that sensitivity of cells might be increased if the 2’-Deoxycytidine-5’-triphosphate trisodium salt content was lowered during cell exposure to ara-C .

Molecular Mechanism

At the molecular level, 2’-Deoxycytidine-5’-triphosphate trisodium salt exerts its effects through binding interactions with biomolecules and enzyme activation. It is synthesized either by de novo pathway or from the multiple phosphorylation steps of cytidine . It is deaminated to deoxyuridine monophosphate (dUMP) which is convertible to deoxythymidine triphosphate (dTTP) .

Metabolic Pathways

2’-Deoxycytidine-5’-triphosphate trisodium salt is involved in the metabolic pathway of DNA synthesis . It interacts with enzymes such as DNA polymerase and reverse transcriptases

Métodos De Preparación

2’-Deoxycytidine-5’-triphosphate trisodium salt can be synthesized either by the de novo pathway or from multiple phosphorylation steps of cytidine . The compound is deaminated to deoxyuridine monophosphate, which is convertible to deoxythymidine triphosphate . Industrial production methods typically involve the use of synthetic organic chemistry techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

2’-Deoxycytidine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . Major products formed from these reactions include deoxyuridine monophosphate and deoxythymidine triphosphate .

Aplicaciones Científicas De Investigación

2’-Deoxycytidine-5’-triphosphate trisodium salt has a wide range of scientific research applications:

Comparación Con Compuestos Similares

2’-Deoxycytidine-5’-triphosphate trisodium salt is unique due to its specific role in DNA synthesis and its regulation of deoxycytidylate deaminase . Similar compounds include:

2’-Deoxyadenosine-5’-triphosphate sodium salt: Used in DNA synthesis and repair.

2’-Deoxyguanosine-5’-triphosphate trisodium salt: Involved in DNA polymerase-driven reactions.

Thymidine-5’-triphosphate sodium salt: Utilized in DNA synthesis.

These compounds share similar applications but differ in their specific nucleobase components and regulatory roles .

Actividad Biológica

2'-Deoxycytidine-5'-triphosphate trisodium salt (dCTP-Na3) is a nucleoside triphosphate that plays a crucial role in DNA synthesis and repair. As a substrate for DNA polymerases, it is essential in various molecular biology applications, including PCR, DNA sequencing, and mutagenesis studies. This article explores the biological activity of dCTP-Na3, highlighting its biochemical properties, applications in research, and relevant case studies.

- Molecular Formula : C9H13N3Na3O13P3

- Molecular Weight : 533.11 g/mol

- CAS Number : 102783-51-7

- Physical Form : White powder

- Assay Percent Range : >98% purity

dCTP is a building block for DNA synthesis. During DNA replication, dCTP is incorporated into the growing DNA strand by DNA polymerases. The triphosphate form provides the necessary energy for the polymerization process through the cleavage of phosphate bonds.

Biological Activity

-

Role in DNA Synthesis :

- dCTP is one of the four deoxynucleotide triphosphates (dNTPs) required for DNA replication.

- It serves as a substrate for DNA polymerases, facilitating the addition of deoxycytidine to the growing DNA strand.

-

Enzymatic Reactions :

- Various enzymes utilize dCTP in nucleotide metabolism and DNA repair processes.

- Its incorporation into DNA affects the stability and fidelity of the synthesized strands.

-

Inhibition Studies :

- Research indicates that alterations in dCTP levels can influence cellular processes such as apoptosis and cell cycle regulation.

- Inhibitors targeting dCTP metabolism have been studied for their potential in cancer therapy.

Applications in Research

dCTP-Na3 is widely used in:

- Polymerase Chain Reaction (PCR) : Essential for amplifying specific DNA sequences.

- DNA Sequencing : Used to determine nucleotide sequences through chain termination methods.

- Mutagenesis Studies : Facilitates the introduction of mutations into specific genes for functional studies.

Table 1: Summary of Key Studies on dCTP-Na3

Propiedades

IUPAC Name |

trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIPTAOOMJEGQO-MILVPLDLSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Na3O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-51-7 | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.